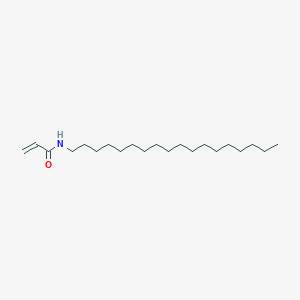

N-Octadecylacrylamide

Description

Properties

IUPAC Name |

N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWVYEGPPMQTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31472-14-7 | |

| Record name | Poly(N-octadecylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50934008 | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-54-3 | |

| Record name | Octadecylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octadecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Octadecylacrylamide and Its Polymers

Monomer Synthesis Approaches

The creation of high-purity N-Octadecylacrylamide monomer is fundamental for the successful synthesis of its polymers. This subsection explores both traditional and optimized methods for its preparation.

Conventional Synthetic Routes to this compound

The primary and most conventional method for synthesizing this compound involves the acylation of octadecylamine (B50001) with acryloyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely utilized in organic chemistry for the formation of amides from amines and acid chlorides. wikipedia.org

The general reaction involves dissolving octadecylamine in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). figshare.comfigshare.comgoogle.com A base, typically a tertiary amine like triethylamine (B128534), is added to the solution to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. google.com The neutralization of this acid is crucial as it drives the reaction equilibrium towards the product by preventing the protonation of the unreacted amine, which would render it non-nucleophilic. organic-chemistry.org

The reaction is typically carried out by the dropwise addition of acryloyl chloride to the stirred solution of the amine and base. figshare.com To control the exothermic nature of the reaction, cooling is often employed, for instance, in an acetone/dry ice bath. google.com The mixture is then stirred for an extended period, often overnight, to ensure complete reaction. figshare.comgoogle.com

Following the reaction, a workup procedure is necessary to isolate and purify the this compound product. This typically involves washing the organic solution with water and brine (a saturated sodium chloride solution) to remove the triethylamine hydrochloride salt and any other water-soluble impurities. google.com The organic solvent is then removed, often by evaporation, leaving the crude product which can be further purified, for example, by recrystallization. jku.at

An alternative approach involves the reaction of acrylamide (B121943) with octadecyl chloride, which is itself prepared from stearyl alcohol. jku.at

Optimization of this compound Synthesis for Scalability and Purity

While conventional methods are effective, they often rely on purification techniques like column chromatography, which can be a significant bottleneck for large-scale production. jku.at Research has focused on optimizing the synthesis to improve yield, purity, and scalability by employing more industrially viable purification methods.

A key optimization involves replacing column chromatography with techniques such as filtration, solvent evaporation for solvent exchange, and liquid-liquid extraction. jku.at These methods are more straightforward, easier to handle, and more amenable to scaling up the production process. jku.at

Polymerization Techniques for this compound

This compound's long alkyl chain imparts hydrophobic properties, making its polymers and copolymers valuable in a range of applications. Both free radical and controlled radical polymerization techniques are used to synthesize these polymers.

Free Radical Polymerization of this compound and its Copolymers

Free radical polymerization is a common and versatile method for producing poly(this compound) and its copolymers. This technique typically involves an initiator that generates free radicals, which then propagate by adding monomer units.

Azo compounds, such as azobis(isobutyronitrile) (AIBN), are frequently used as thermal initiators. core.ac.ukacs.orgrsc.org The polymerization is carried out in a suitable solvent system. The choice of solvent is critical as it must solubilize the monomer and the growing polymer chain, and it can also influence the polymerization kinetics. researchgate.netresearchgate.netflinders.edu.au For the copolymerization of the hydrophobic this compound (ODA) with hydrophilic monomers like hydroxyethyl (B10761427) acrylamide (HEAm), a solvent mixture such as toluene (B28343) and dimethylformamide (DMF) has been used. rsc.org In one study, the copolymerization of ODA and HEAm was conducted at 60°C in a toluene/DMF (4:1 v/v) mixture with a total monomer concentration of 0.2 M, initiated by AIBN. rsc.org

Copolymers of this compound have been synthesized with various comonomers to tailor the final properties of the material. For example, fluorescently labeled amphiphilic polyelectrolytes were prepared by the free-radical copolymerization of sodium 2-acrylamido-2-methylpropanesulfonate (AMPS) and this compound derivatives in DMF using AIBN as the initiator. acs.org Similarly, poly(this compound-co-N-n-butylacrylamide) copolymers have been synthesized via free radical polymerization in dioxane at 65°C, also using AIBN. core.ac.uk The properties of the resulting copolymers, such as their solubility, are highly dependent on the composition, specifically the ratio of the hydrophobic octadecyl groups to other functional groups in the polymer chain. core.ac.uk

The kinetics of free radical polymerization can be influenced by several factors, including initiator concentration and temperature. mst.edu For instance, the polymerization of acrylamide is known to be an exothermic process. mit.edu

| Monomers | Initiator | Solvent(s) | Temperature (°C) | Research Finding |

| This compound (ODA), Hydroxyethyl acrylamide (HEAm) | AIBN | Toluene/DMF | 60 | Statistical copolymers were synthesized to study self-assembled structures. rsc.orgresearchgate.net |

| Sodium 2-acrylamido-2-methylpropanesulfonate (AMPS), this compound derivatives | AIBN | DMF | Not specified | Prepared fluorescently labeled amphiphilic polyelectrolytes to study their solution properties. acs.org |

| This compound, N-n-butylacrylamide | AIBN | Dioxane | 65 | Synthesized copolymers with phase-selective solubility dependent on composition. core.ac.uk |

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques offer greater control over polymer molecular weight, architecture, and polydispersity compared to conventional free radical methods.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that has been successfully applied to hydrophobic acrylamide derivatives, including this compound (ODAm). researchgate.net This method utilizes a RAFT chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers.

A study on the RAFT polymerization of several hydrophobic acrylamides demonstrated that ODAm exhibits well-controlled polymerization. researchgate.net The process was carried out using tert-butyl dithiobenzoate (tBDB) as the CTA and AIBN as the initiator. researchgate.net The research compared the polymerization kinetics and molecular weight control for different monomers, highlighting the influence of the monomer's structure. For ODAm, the polymerization was well-controlled, achieving a polydispersity index (PDI) below 1.3 for number-average molecular weights (Mₙ) up to 30,000 g·mol⁻¹ and conversions up to 70%. researchgate.net This level of control is a significant advantage of the RAFT process.

The experimental parameters in RAFT polymerization, such as the molar ratios of monomer to CTA ([M]/[CTA]) and CTA to initiator ([CTA]/[I]), are crucial for achieving good control. researchgate.netresearchgate.net For example, a higher [CTA]/[AIBN] ratio can lead to a long induction period but often improves molecular weight control, up to an optimal ratio. researchgate.net

RAFT has also been employed for the copolymerization of this compound. For instance, the synthesis of alternating acrylamide copolymers can be achieved through the RAFT homopolymerization of a specially designed divinyl monomer, followed by aminolysis with N-octadecylamine. jku.at In one example, 2-cyano-2-propyldodecyltrithiocarbonate (CPDTC) was used as the CTA with AIBN as the initiator in a dioxane/DMF mixture at 60°C. jku.at The ability to use RAFT polymerization for such complex architectures underscores its versatility and importance in modern polymer synthesis.

| Monomer(s) | RAFT CTA | Initiator | Solvent(s) | Key Findings |

| This compound (ODAm) | tert-butyl dithiobenzoate (tBDB) | AIBN | Not specified | Achieved well-controlled polymerization with PDI < 1.3 for Mₙ up to 30,000 g·mol⁻¹. researchgate.net |

| Divinyl template monomer (for subsequent reaction with N-octadecylamine) | 2-cyano-2-propyldodecyltrithiocarbonate (CPDTC) | AIBN | Dioxane/DMF | Enabled the synthesis of A-B alternating acrylamide copolymers. jku.at |

Nitroxide-Mediated Polymerization (NMP) in this compound Systems

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with well-defined architectures and low dispersity. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org This process establishes a dynamic equilibrium between active propagating chains and dormant species capped by the nitroxide. wikipedia.org The "living" nature of NMP allows for the continuous growth of polymer chains as long as the monomer is available, leading to predictable molecular weights and narrow molecular weight distributions. youtube.com

A key advantage of NMP is that it is often a metal-free process, which simplifies the purification of the final polymer and avoids concerns about metal contamination. youtube.com This technique is versatile and compatible with a wide range of monomers, facilitating the creation of diverse polymer types, including statistical, gradient, block, graft, star, and branched copolymers. youtube.com The reversible capping of the growing polymer radicals provides precise control over the chain growth, enabling the design of polymers with specific stereochemistry, molecular weight, and composition. youtube.com

Recent advancements in NMP have led to the development of new nitroxides and alkoxyamines that can operate at lower temperatures. For instance, the nitroxide 2,2,5-trimethyl-4-tert-butyl-3-azahexane-3-oxyl (TITNO) and its styrene (B11656) alkoxyamine (Styryl-TITNO) have demonstrated the ability to effect controlled NMP at temperatures as low as 90 °C for n-butyl acrylate (B77674) and 70 °C for styrene. nih.gov This is attributed to the lower activation energy for the thermal dissociation of the alkoxyamine. nih.gov Such developments expand the applicability of NMP to a broader range of monomers and reaction conditions. nih.gov Furthermore, variations of the NMP technique have been developed, including enhanced spin capture polymerization (ESCP), photoNMP (NMP2), and chemically initiated NMP (CI-NMP). mdpi.com

Atom Transfer Radical Polymerization (ATRP) in this compound Systems

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing well-defined polymers. springernature.com It is a type of reversible-deactivation radical polymerization where the key step involves the transfer of a halogen atom between a catalyst and a polymeric radical. springernature.com While ATRP has been successfully applied to a wide variety of monomers, its application to acrylamide-based monomers like N,N-dimethylacrylamide (DMA) has presented challenges. cmu.edu

Studies on the ATRP of DMA have shown that while high monomer conversions can be achieved, the polymerization is often uncontrolled. cmu.edu This lack of control is evidenced by broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu It is believed that the copper salts used as catalysts can complex with the amide group of the polymer chain ends, stabilizing the radical. cmu.edu This stabilization hinders the deactivation step in ATRP, leading to a high concentration of radicals and subsequent termination reactions. cmu.edu

Despite these challenges, research continues to explore conditions for controlled ATRP of acrylamides. For instance, specific ligand and initiator systems have been investigated to achieve better control over the polymerization of DMA. cmu.edu The development of organocatalyzed ATRP (O-ATRP) offers a metal-free alternative, addressing the issue of metal contamination. magtech.com.cn O-ATRP utilizes organic photoredox catalysts to mediate the polymerization, providing a greener route to well-defined polymers. magtech.com.cn

Living Polymerization Techniques for this compound Derivatives

Living polymerization techniques are crucial for the synthesis of polymers with precisely controlled architectures. For acrylamide derivatives, several living polymerization methods have been explored. Anionic polymerization of N,N-dialkylacrylamides has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The stereochemistry of the resulting polymers can be influenced by the choice of initiator and the addition of Lewis acids like diethylzinc (B1219324) (Et2Zn). acs.org For example, polymerization of N,N-diethylacrylamide (DEA) with certain initiators in the presence of Et2Zn can lead to highly syndiotactic polymers. acs.org

More recently, Lewis pair polymerization (LPP) has emerged as a rapid and living method for the polymerization of acrylamides at room temperature. rsc.org A Lewis pair composed of a strong nucleophilic N-heterocyclic olefin (NHO) as a Lewis base and triphenylaluminum (AlPh3) as a Lewis acid can effectively polymerize monomers like N,N-dimethylacrylamide (DMAA) and N,N-diethylacrylamide (DEAA). rsc.org The living nature of this polymerization is confirmed by the linear increase of polymer molecular weight with monomer conversion and the successful synthesis of well-defined block copolymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been successfully applied to hydrophobic acrylamide derivatives, including this compound (ODAm). researchgate.net Using an appropriate chain transfer agent, such as tert-butyl dithiobenzoate (tBDB), and an initiator like azobisisobutyronitrile (AIBN), well-controlled polymerization of ODAm can be achieved, yielding polymers with polydispersity indices (PDI) below 1.3. researchgate.net

Template-Guided Polymerization Methods

Template-guided polymerization offers a unique approach to control the sequence of monomers in a copolymer. One such method involves the use of a template monomer that joins two different polymerizable units within one molecule. jku.at Polymerization of this template monomer proceeds via alternating inter- and intramolecular propagation, resulting in a "cyclopolymer." jku.at Subsequent cleavage of the cyclic spacer yields an alternating copolymer. jku.at This strategy has been employed to synthesize AB-alternating polyacrylamides. jku.at

Another innovative approach utilizes porous coordination polymers (PCPs) as templates. researchgate.net In this method, one monomer is periodically immobilized within the one-dimensional channels of the PCP. researchgate.net A second monomer is then introduced, and radical copolymerization occurs within the channels, leading to a sequence-regulated vinyl copolymer. researchgate.net

Photopolymerization and UV-Induced Gelation in this compound Systems

Photopolymerization and UV-induced gelation are versatile techniques for creating polymeric materials, including hydrogels and thin films, from this compound (ODAm) systems. The photopolymerization of ODAm monolayers can be initiated by UV radiation. For instance, this compound has been shown to form uniform Langmuir-Blodgett (LB) films with a highly ordered structure, which can yield a fine negative pattern upon photopolymerization. azom.cominnovations-report.com

UV-induced gelation can be employed to prepare polymer hydrogel nanoparticles, or nanogels. acs.orgnyu.eduresearchgate.net A protocol has been developed that involves encapsulating hydrogel-forming components, including ODAm, into liposomes, followed by UV-induced polymerization within these liposomal reactors. acs.orgnyu.eduresearchgate.net This method allows for the preparation of nanogels with diameters ranging from 30 to 300 nm. acs.orgnyu.edu The hydrophobic chains of ODAm can be immobilized on the surface of these nanogels, serving as anchors to attach them to lipid bilayers. acs.orgnyu.eduresearchgate.net Persulfates can act as effective photosensitive initiators for the polymerization and gelation of acryloyl-type monomers without the need for additional cross-linkers. researchgate.net

The concept of photopolymerization has also been instrumental in overcoming challenges in the synthesis of specific copolymer architectures. For example, in the synthesis of AB-alternating poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide), thermally initiated polymerization methods showed drawbacks. jku.at Photopolymerization under UV light, however, successfully yielded a structurally intact cyclopolymer precursor with good monomer conversion, which could then be converted to the desired alternating copolymer. jku.at

Micellar Copolymerization for Hydrophobically Modified Polyacrylamides

Micellar copolymerization is a widely used technique for the synthesis of hydrophobically modified polyacrylamides (HMPAMs). usm.my This method is particularly useful for polymerizing water-insoluble monomers, such as this compound (ODAm), in an aqueous medium. The process involves the solubilization of the hydrophobic monomer within the hydrophobic cores of micelles formed by a surfactant in water. A water-soluble initiator then initiates the polymerization.

This technique allows for the incorporation of hydrophobic units into the hydrophilic polyacrylamide backbone, leading to polymers with unique associating properties in aqueous solutions. imperial.ac.uk Copolymers of acrylamide and N-alkylacrylamides, including those with octadecyl side chains, have been prepared using this method with surfactants like sodium dodecyl sulfate (B86663) (SDS) and initiators such as potassium persulfate. researchgate.net

The microstructure and properties of the resulting HMPAMs can be influenced by the polymerization conditions, such as the concentration of the surfactant. researchgate.net For example, varying the amount of SDS during the micellar copolymerization of acrylamide with di-alkyl substituted acrylamides can alter the number of hydrophobic blocks in the copolymer. researchgate.net Micellar copolymerization has been employed to synthesize a variety of HMPAMs with different hydrophobic comonomers, including this compound. usm.mymdpi.com

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining different monomer units. This compound (ODAm), with its long hydrophobic alkyl chain, is a valuable comonomer for imparting unique characteristics to copolymers.

Statistical copolymers of ODAm and 2-hydroxyethyl acrylamide (HEAm) have been synthesized via free-radical copolymerization. researchgate.netresearchgate.net These copolymers, denoted as p(ODA/HEAm), can form self-assembled lamellar structures in thin films, with the morphology depending on the comonomer composition and annealing temperature. researchgate.netresearchgate.net Depending on the conditions, these copolymers can form either "side-chain-mixed" or "side-chain-segregated" lamellar structures. researchgate.netresearchgate.net

Copolymers of ODAm have also been prepared with ionic monomers. For example, copolymers of this compound and sodium 2-acrylamido-2-methyl-1-propanesulfonate have been synthesized and subsequently complexed with surfactant counterions. acs.org These materials can form highly ordered, solid mesomorphous structures. acs.org

The reactivity ratios of ODAm with other monomers are important for predicting copolymer composition. For instance, monomer reactivity ratios have been determined for the copolymerization of n-octadecyl acrylate and N-n-octadecylacrylamide. researchgate.net

Furthermore, copolymers of N-isopropylacrylamide (NIPAM) have been hydrophobically modified with ODAm. acs.org These copolymers can form polymeric micelles in aqueous solution and exhibit pH- and temperature-responsive phase separation. acs.org

Table of Research Findings on this compound Copolymerization

| Comonomer(s) | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| 2-hydroxyethyl acrylamide (HEAm) | Free-radical copolymerization | Formation of self-assembled lamellar structures (side-chain-mixed or side-chain-segregated) depending on composition and annealing. | researchgate.net, researchgate.net |

| Sodium 2-acrylamido-2-methyl-1-propanesulfonate | Copolymerization followed by complexation | Formation of highly ordered, solid mesomorphous materials. | acs.org |

| N-isopropylacrylamide (NIPAM) | - | Formation of polymeric micelles and pH/temperature-responsive phase separation. | acs.org |

| Acrylamide (AM) | Micellar copolymerization | Synthesis of hydrophobically modified polyacrylamides with associating properties. | imperial.ac.uk |

Statistical Copolymerization with this compound

Statistical copolymers are derived from two or more monomer species that are joined together in a random or statistical sequence along the polymer backbone. jku.at The distribution of these monomers determines the properties of the resulting copolymer. jku.at For statistical copolymers of this compound (ODA), the incorporation of a comonomer allows for the tuning of properties such as solubility, thermal behavior, and self-assembly characteristics.

Statistical copolymers of this compound (ODA) and hydroxyethyl acrylamide (HEAm) have been synthesized via free-radical copolymerization. acs.orgrsc.orgrsc.org In a typical synthesis, ODA and HEAm are dissolved in a 4:1 volume ratio of toluene and N,N-dimethylformamide (DMF) with azobisisobutyronitrile (AIBN) as the initiator. acs.org The polymerization is conducted at 60°C for 12 hours. acs.org The resulting copolymer is then purified by reprecipitation. acs.org

Research shows that these statistical copolymers can form self-assembled lamellar structures, a behavior that depends on both the comonomer composition and the annealing temperature. rsc.orgrsc.org Copolymers with HEAm content between 28% and 50% form these lamellae when annealed at a temperature approximately 10°C above the glass-transition temperature (Tg). rsc.orgresearchgate.net This self-assembly results in a "side-chain-mixed" lamellar structure where the ODA and HEAm side chains are oriented perpendicular to the polymer main chain's lamellar plane. rsc.orgresearchgate.net

Interestingly, when copolymers with a HEAm content between 36% and 50% are annealed at a much higher temperature (around 50°C above Tg), they can transition from the "side-chain-mixed" structure to a "side-chain-segregated" lamellar structure. rsc.orgrsc.org In this configuration, the ODA and HEAm side chains are oriented in opposite directions but remain perpendicular to the lamellar plane. rsc.org The formation of these ordered structures is driven by the segregation between the hydrophobic ODA side chains and the hydrophilic regions composed of the main chain and HEAm side chains. rsc.org

A study of a copolymer with a 1:1 molar ratio of ODA to HEAm, denoted p(ODA50/HEAm50), demonstrated that annealing under humid conditions at 60°C leads to a side-chain segregated lamellar (SCSegL) structure. acs.orgnih.gov Increasing the annealing temperature to 90°C caused a transition to a side-chain mixed lamellar (SCMixL) structure. nih.gov This transition is attributed to the hydration-dehydration process, where pronounced segregation between water-adsorbed HEAm groups and hydrophobic ODA at lower temperatures favors the SCSegL structure. nih.gov

| Property | Value | Source |

| Monomer 1 (M1) | Hydroxyethyl acrylamide (HEAm) | rsc.org |

| Monomer 2 (M2) | This compound (ODA) | rsc.org |

| Reactivity Ratio (r1) | 1.27 | rsc.org |

| Reactivity Ratio (r2) | 0.63 | rsc.org |

| Number-Average Molecular Weight (Mn) | 6,600 g/mol | acs.org |

| Polydispersity (Mw/Mn) | 2.15 | acs.org |

Copolymers of this compound and N-butylacrylamide have been prepared through a library synthesis approach to study the effect of polymer composition on phase-selective solubility. tamu.eduacs.org This method utilizes a highly soluble poly(N-acryloxy-2-dodecylsuccinimide) (PNADSI) as a precursor polymer. acs.org A split-pool synthesis strategy allows for the creation of copolymers with varying ratios of this compound and N-butylacrylamide while maintaining similar degrees of polymerization and polydispersity. acs.orgcore.ac.uk In this process, the PNADSI precursor is reacted with different mixtures of octadecylamine and n-butylamine. acs.org Polymeric sequestrants are used to remove excess amines and byproducts, avoiding fractionation of the final polyacrylamides. tamu.edunih.gov

The primary research focus for these systems has been their phase-selective solubility in thermomorphic liquid/liquid biphasic systems, such as heptane/DMF or heptane/90% ethanol/water. acs.orgcore.ac.uk Studies have shown that the solubility behavior is highly dependent on the relative proportions of the nonpolar N-octadecyl groups and the more polar N-butyl groups. tamu.educore.ac.uk The results indicate that both the n-butyl and n-octadecyl groups play a roughly comparable role in determining the copolymer's phase-selective solubility. acs.org

| Octadecylacrylamide (mol%) | Molecular Weight (Mw) | Degree of Polymerization (DP) | Polydispersity Index (PDI) |

| 100 | 143,820 | 143 | 3.12 |

| 58 | 94,120 | 228 | 2.11 |

| 48 | 79,300 | 213 | 2.08 |

| 0 | 57,410 | 180 | 2.50 |

| Data sourced from a study on PNNODAM-PNNBuAM copolymers. core.ac.uk |

The incorporation of this compound (ODA) into poly(N-isopropylacrylamide) (PNIPAM) systems is often achieved through modification of a pre-formed polymer rather than direct statistical copolymerization of the monomers. One method involves creating hydrogel nanoparticles, or nanogels, from N-isopropylacrylamide and a functional comonomer, which are then hydrophobically modified. acs.org

For example, poly(N-isopropylacrylamide-co-1-vinylimidazole) nanogels have been prepared via UV-induced polymerization within the aqueous interior of liposomes. acs.org The water-insoluble this compound, contained within the liposome's lipid membrane, then reacts to hydrophobically modify the surface of the nanogels. acs.org This results in nanoparticles with hydrophobic ODA chains exposed on their surfaces. acs.org

Another synthetic strategy involves the radical copolymerization of NIPAM with an amine-containing monomer, such as N,N-[(dimethylamino)propyl]methacrylamide (MADAP). researchgate.net The resulting copolymer precursor is then chemically modified by reacting the MADAP units with alkylating agents like alkyl bromides, which could include octadecyl bromide, to attach the long hydrophobic chains. researchgate.net

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer unit (M1) to add another molecule of the same monomer (M1) versus the comonomer (M2). The type of copolymer formed depends on the values of these ratios. jku.at

| Condition | Relationship | Resulting Copolymer |

| 1 | rA > 1 and rB > 1 | Block copolymer (long sequences of each monomer) |

| 2 | rA > 1 and rB < 1 | Tendency towards block copolymer formation |

| 3 | rA ≈ rB ≈ 1 | Ideal random or statistical copolymer |

| 4 | rA ≈ rB ≈ 0 | Alternating copolymer |

| 5 | rA < 1 and rB < 1 | Statistical copolymer with a tendency to alternate |

| Table adapted from general principles of copolymerization. jku.at |

For the copolymerization of hydroxyethyl acrylamide (HEAm, M1) and this compound (ODA, M2), the reactivity ratios were determined using the Fineman-Ross method to be r1 = 1.27 and r2 = 0.63 . rsc.org These values indicate that the growing chain ending in HEAm prefers to add another HEAm monomer, while the chain ending in ODA has a slight preference for adding the HEAm comonomer. rsc.org This combination of reactivity ratios confirms that the resulting polymer is a statistical copolymer. rsc.org

In related systems, the copolymerization of N-isopropylacrylamide (NIPA) with electron-accepting monomers like maleic anhydride (B1165640) (MA) shows a strong tendency toward alternation, with reactivity ratios of r1(NIPA) = 0.45 and r2(MA) = 0.08. researchgate.net This is explained by the formation of hydrogen bonds between the amide and anhydride groups during chain growth. researchgate.net

Block Copolymer Synthesis Incorporating this compound

The synthesis of well-defined block copolymers requires a controlled/living polymerization technique. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method suitable for this purpose, as it is compatible with a wide range of functional monomers, including this compound (ODA). researchgate.netrsc.org

The successful controlled polymerization of ODA via RAFT has been demonstrated using azobisisobutyronitrile (AIBN) as the initiator and tert-butyl dithiobenzoate (tBDB) as the chain transfer agent (CTA). researchgate.net This process yields poly(this compound) (PODAm) with controlled molecular weights and low polydispersity indices (PDI < 1.3), which is a prerequisite for creating block copolymers. researchgate.net

The general methodology for synthesizing an A-B diblock copolymer using RAFT involves a two-step sequential monomer addition: nih.govrsc.org

Synthesis of the Macro-CTA: The first monomer (A) is polymerized via RAFT to create a homopolymer that is end-capped with the RAFT agent's functional group. This polymer is known as a macro-chain transfer agent (macro-CTA).

Chain Extension: The purified macro-CTA is then used to initiate the polymerization of the second monomer (B), in this case, ODA, to grow the second block from the end of the first block.

This process can be used to create block copolymers such as poly(styrene)-b-poly(this compound) or, conversely, using a PODAm macro-CTA to polymerize a different monomer for the second block. A closely analogous system, poly(N-dodecylacrylamide)-b-poly(ethylene glycol) (pDDA-b-PEG), was synthesized using a PEG-based macro-CTA to polymerize the N-alkylacrylamide block, illustrating the viability of this approach. acs.org

Alternating Copolymerization Using this compound Derivatives

Alternating copolymers feature a strictly alternating -A-B-A-B- sequence of monomer units. jku.at Synthesizing such structures with acrylamide derivatives often requires specialized techniques beyond standard free-radical polymerization.

A successful method for creating an alternating copolymer of this compound and 2-hydroxyethyl acrylamide involves a template monomer approach. jku.at The synthesis proceeds as follows:

A specific cyclic template monomer is designed and synthesized.

This monomer undergoes cyclopolymerization via a controlled method like RAFT, using a chain transfer agent such as 2-cyano-2-propyldodecyltrithiocarbonate (CPDTC). jku.at

The resulting cyclopolymer then undergoes a post-polymerization modification step. Aminolysis of the polymer with N-octadecyl amine yields the final A-B alternating poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide). jku.at

This alternating sequence imparts unique properties not seen in the corresponding statistical copolymer. jku.atresearchgate.net For instance, the alternating copolymer exhibits distinct thermal behavior, including an isotropic temperature (Ti), which is absent in the amorphous random copolymer. jku.at This difference highlights how sequence control directly influences the material's bulk properties. jku.atresearchgate.net

Another strategy involves the copolymerization of a suprabular methacrylate (B99206) with N-hydroxysuccinimide acrylate, followed by post-polymerization reactions to yield alternating-rich copolymers of methacrylic acid and N-alkyl acrylamides, including this compound. acs.org The tendency of certain monomer pairs with different electron densities to alternate, such as N-isopropylacrylamide and maleic anhydride, also suggests that this compound could potentially form alternating copolymers with suitable electron-deficient comonomers. jku.atresearchgate.net

Advanced Characterization and Structural Analysis of N Octadecylacrylamide Polymers

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and organization of ODA polymers. By analyzing the interaction of electromagnetic radiation with the material, researchers can elucidate functional groups, determine molecular orientation, and analyze crystalline structures.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and determining the molecular orientation within N-Octadecylacrylamide polymer systems. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, providing a molecular fingerprint of the material. In ODA polymers, characteristic bands for the amide group (N-H stretching, C=O stretching) and the alkyl chains (C-H stretching) are of particular interest.

Polarized FTIR spectroscopy, including transmission and reflection-absorption spectroscopy (RAS), is especially valuable for analyzing the anisotropic arrangement of molecules in ordered structures like Langmuir-Blodgett (LB) films. researchgate.net By comparing the spectra obtained with infrared radiation polarized parallel and perpendicular to a reference direction (such as the dipping direction during LB film deposition), a drastic infrared dichroism can be observed in ODA LB films. researchgate.net This indicates a high degree of biaxial orientation, where the molecules are not only oriented nearly perpendicular to the substrate but also ordered in-plane. researchgate.net

Studies have shown that for ODA LB films, the N-H and C=O groups of the acrylamide (B121943) moiety are oriented parallel to the substrate surface, while the alkyl chains are tilted. ubc.ca Temperature-dependent FTIR studies can also reveal phase transition behaviors in ODA polymer films by monitoring changes in the frequency and bandwidth of characteristic peaks, such as the symmetric and asymmetric CH₂ stretching bands. ubc.ca

Table 1: Key FTIR Bands for this compound Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

| ~3301 | N-H stretching | Indicates hydrogen bonding within the amide groups. ubc.ca |

| ~2918 | CH₂ asymmetric stretching | Relates to the conformation and packing of the octadecyl chains. ubc.ca |

| ~2850 | CH₂ symmetric stretching | Relates to the conformation and packing of the octadecyl chains. ubc.ca |

| ~1700 | C=O stretching (Amide I) | Characteristic of the amide functional group. chemrxiv.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the chemical structure, connectivity, and dynamics at the atomic level. For copolymers containing this compound, ¹H and ¹³C NMR are routinely used for quantitative analysis.

The determination of monomer ratios in copolymers is a critical application. By integrating the signals corresponding to unique protons or carbons of each monomer unit in the NMR spectrum, the precise copolymer composition can be calculated. For instance, in copolymers of ODA with monomers like N-hydroxyethyl acrylamide (HEAm), the monomer feed ratio and the final copolymer composition are determined by ¹H NMR. rsc.orgcore.ac.uk This is achieved by comparing the integration of characteristic peaks, such as the methylene (B1212753) groups of the ODA side chain, against those of the comonomer. rsc.orgcore.ac.uk

Furthermore, NMR is a powerful technique for analyzing the ligand shell structure of nanoparticles functionalized with ODA or similar long-chain ligands. rsc.orgsemanticscholar.org While analyzing the ligand shell of nanoparticles can be challenging, NMR provides insights into ligand binding, arrangement, and dynamics. semanticscholar.org The proximity of the ligand's protons to the nanoparticle core can lead to significant line broadening in the ¹H NMR spectrum. semanticscholar.org This effect can be used to differentiate between protons closer to the core and those at the periphery of the ligand shell, providing a detailed picture of the ligand's conformation on the nanoparticle surface. semanticscholar.org

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline and semi-crystalline structures within this compound polymers. It provides information on the arrangement of polymer chains and the presence of ordered domains, such as lamellae. researchgate.net

In thin films of ODA-containing copolymers, XRD analysis reveals the formation of self-assembled lamellar structures. researchgate.netresearchgate.net The d-spacing, or the distance between adjacent lamellae, can be precisely measured from the position of the diffraction peaks. These studies show that the structure is highly dependent on factors like comonomer composition and thermal annealing conditions. researchgate.netresearchgate.net For example, statistical copolymers of ODA and hydroxyethyl (B10761427) acrylamide [p(ODA/HEAm)] can form a "side-chain-mixed" lamellar structure where both side chains are oriented perpendicular to the main chain plane. researchgate.netresearchgate.net Upon annealing at higher temperatures, these can transition to a "side-chain-segregated" structure. researchgate.netresearchgate.net

Grazing-incidence X-ray diffraction (GI-XRD) is a surface-sensitive variant of XRD that is particularly useful for analyzing the structure and orientation of lamellae in thin films. researchgate.net XRD studies on Langmuir-Blodgett films have confirmed that ODA monomers can form highly ordered two-dimensional crystals. researchgate.net

Table 2: XRD Findings for p(ODA/HEAm) Copolymer Films

| Copolymer Composition (HEAm content) | Annealing Condition | Observed Structure | Key Finding | Reference |

| 28% - 50% | ~10 °C above Tg | Side-chain-mixed lamellae | Self-assembly into ordered lamellar structures is dependent on composition. | researchgate.net, researchgate.net |

| 36% - 50% | ~50 °C above Tg | Side-chain-segregated lamellae | An order-order transition can be induced by higher temperature annealing. | researchgate.net, researchgate.net |

Microscopic and Imaging Techniques

Microscopy techniques provide direct, real-space visualization of the surface and structural features of ODA polymers, complementing the averaged structural information obtained from spectroscopy and diffraction.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and molecular arrangement of polymer films. It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample.

AFM has been successfully used to characterize Langmuir-Blodgett monolayers of this compound. researchgate.net These studies have provided direct visual evidence of the high degree of order within these films. AFM images reveal that the alkyl chains in ODA monomer LB films are highly ordered, forming two-dimensional crystals. researchgate.net This contrasts with the more random molecular arrangement observed in the dodecyl side chains of poly(N-dodecylacrylamide) polymer LB films, highlighting the importance of the monomer's ability to pack efficiently. researchgate.net The results from AFM are consistent with data from XRD, confirming the crystalline nature of the ODA monomer films. researchgate.net

Scanning Tunneling Microscopy (STM) offers even higher, often atomic, resolution for imaging conductive or semi-conductive surfaces. It is exceptionally well-suited for studying the two-dimensional self-assembly of molecules on flat, conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG).

STM has been instrumental in clarifying the molecular alignment of ODA in self-assembled monolayers. researchgate.netrsc.org When a solution of ODA is applied to a graphite surface, the molecules physisorb and organize into well-defined structures. STM observations have provided direct evidence for a head-to-tail alignment of the ODA molecules within these monolayers. rsc.orgresearchgate.net This arrangement is stabilized by intermolecular hydrogen bonding between the amide groups of adjacent molecules. researchgate.net Furthermore, STM imaging has resolved the s-trans geometry of the alkene double bond relative to the carbonyl group. rsc.orgresearchgate.net These detailed structural insights are crucial for understanding the intermolecular interactions that govern the self-assembly process.

Table 3: STM Imaging Parameters for ODA Monolayers on Graphite

| Parameter | Value | Unit |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | - |

| Bias Voltage (Tip Positive) | 1.1 | V |

| Tunneling Current | 72 | pA |

| Solvent | Phenyloctane | - |

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Electron microscopy is a powerful tool for the direct visualization of the nanoscale structures formed by this compound polymers and copolymers.

Transmission Electron Microscopy (TEM) has been instrumental in revealing the morphology of aggregates formed by hydrophobically modified copolymers in solution. For instance, when copolymers of poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA) and ODA were analyzed, TEM imaging showed the formation of spherical vesicles approximately 180 nm in diameter. acs.org The vesicle thickness was observed to be around 9 nm, which corresponds closely to the pitch of the lamellar structure found in the solid state, suggesting the vesicles form by the peeling of lamellar films during hydration. acs.org In other systems, TEM analysis has confirmed the presence of well-defined spherical nanogels. researchgate.net For example, nanogels synthesized via aggregation polymerization had an average diameter of 244 ± 81 nm as measured by TEM. researchgate.net This technique has also been used to characterize the hierarchical self-assembly of copolymers containing amino acid moieties, revealing structures like nanorods and larger nanofiber-like microcrystals. researchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions and crystalline nature of polymers containing this compound. The long octadecyl side chains can self-assemble into semi-crystalline nanostructures, a phenomenon that is detectable by DSC. jku.at

For the poly(N-octadecyl acrylamide) homopolymer, DSC experiments reveal a distinct endothermic signal corresponding to the melting of these alkyl side-chain nanodomains. jku.at One study reported a narrow, intense signal at 34°C for poly(n-octadecyl acrylamide), indicating this nanophase separation melting temperature (TM). jku.at Another study found the melting temperature (Tm) of the ODA homopolymer to be 47.8°C. acs.org These variations can be influenced by the preceding crystallization process. researchgate.net

In copolymers, the thermal behavior is highly dependent on the comonomer type and content. For statistical copolymers of ODA and hydroxyethyl acrylamide (HEAm), DSC analysis showed that copolymers with HEAm content between 28% and 50% exhibit self-assembled lamellar structures upon annealing. rsc.orgnih.gov The melting temperature of the side chains (TM) in these copolymers is influenced by the composition. rsc.org For example, in copolymers of ODA and poly(ethylene glycol) methyl ether acrylate (PEGA), the Tm derived from the octadecyl pendants was observed to slightly increase from 38 to 43 °C as the ODA content increased from 40 to 80 mol %. acs.org The enthalpy of these melting peaks was found to be proportional to the weight fraction of ODA. acs.org

Comparing alternating and random copolymers reveals significant differences in thermal characteristics. An alternating copolymer of N-octadecyl acrylamide and 2-hydroxyethyl acrylamide shows a melting temperature similar to the ODA homopolymer, whereas the corresponding random copolymer exhibits a less pronounced Tm at a lower temperature. jku.at This highlights the impact of polymer sequence on side-chain crystallization. jku.atresearchgate.net

Table 1: Thermal Properties of this compound (ODA) Polymers from DSC

| Polymer System | ODA Content (mol%) | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|---|

| Poly(N-octadecyl acrylamide) Homopolymer | 100% | Side-Chain Melting (TM) | 34 | jku.at |

| Poly(N-octadecyl acrylamide) Homopolymer | 100% | Melting Temperature (Tm) | 47.8 | acs.org |

| PEGA/ODA Random Copolymer | 40% | Melting Temperature (Tm) | 38 | acs.org |

| PEGA/ODA Random Copolymer | 80% | Melting Temperature (Tm) | 43 | acs.org |

| Poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide) | - | Melting Temperature (TM) | Similar to ODA homopolymer | jku.at |

Rheological and Solution Properties Characterization

The incorporation of this compound into hydrophilic polymers like polyacrylamide creates hydrophobically modified polyacrylamides (HMPAMs) with unique rheological properties in aqueous solutions. The hydrophobic octadecyl side chains tend to associate, forming intermolecular and intramolecular networks that significantly influence the solution viscosity.

The apparent viscosity of HMPAM solutions is strongly dependent on polymer concentration. Below a certain critical concentration, the viscosity may be similar to or even lower than that of the unmodified polymer, but above this concentration, hydrophobic associations lead to the formation of a transient network structure, causing a dramatic increase in viscosity. researchgate.netresearchgate.net The length and concentration of the hydrophobic monomer are key factors; longer chains or higher concentrations of hydrophobes like ODA generally lead to stronger associations and a greater thickening effect. researchgate.net

The viscosity of these polymer solutions often exhibits shear-thinning behavior. mdpi.com At low shear rates, the intermolecular network is intact, resulting in high viscosity. As the shear rate increases, the network is disrupted, leading to a decrease in viscosity. mdpi.com This behavior is often reversible. researchgate.net The molecular weight of the copolymer also plays a role, with studies showing that the viscosity-average molecular weight of HMPAMs tends to decrease as the content of bulky hydrophobic monomers increases due to steric hindrance effects during polymerization. mdpi.com

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in solution, such as the micelles and nanogels formed by this compound-containing polymers. nih.gov DLS measures the time-dependent fluctuations in scattered light intensity to determine the hydrodynamic diameter of the particles.

DLS studies have been crucial in characterizing the self-assembly of hydrophobically modified polymers in water. For instance, copolymers of N-isopropylacrylamide (NIPAM), N-L-valine acrylamide, and a small amount of N-n-octadecylacrylamide were found to form polymeric micelles with an effective hydrodynamic diameter of around 25 nm. researchgate.net Similarly, DLS was used to study the associating properties of copolymers of acrylamide and this compound, confirming the formation of hydrophobic associations that influence polymer coil dimensions. imperial.ac.uk

The technique is also essential for characterizing nanogels. Hydrogel nanoparticles (nanogels) prepared with surface-immobilized this compound chains have been analyzed by DLS to determine their size, which can range from 30 to 300 nm. acs.orgnyu.edugoogle.com DLS is particularly useful for studying the response of these "smart" nanogels to environmental stimuli. For example, the pH-dependent swelling of poly(N-isopropylacrylamide-co-1-vinylimidazole) nanogels was demonstrated by an increase in the hydrodynamic diameter from 75 nm at pH 6.5 to 128 nm at pH 4.5 as the imidazole (B134444) groups became protonated. acs.org DLS can also detect aggregation, as seen in the abrupt collapse and subsequent aggregation of nanogels above their volume phase transition temperature. acs.orgresearchgate.net

Table 2: Particle Size of this compound (ODA) Polymer Systems by DLS

| Polymer System | Structure | Hydrodynamic Diameter (nm) | Conditions | Reference |

|---|---|---|---|---|

| PNIPAM-Val-C18 Copolymer | Micelle | ~25 | In water | researchgate.net |

| Poly(N-isopropylacrylamide-co-1-vinylimidazole) with ODA | Nanogel | 30 - 300 | In water | acs.orgnyu.edu |

| PNIPA-VI Nanogel | Nanogel | 75 | pH 6.5 | acs.org |

| PNIPA-VI Nanogel | Nanogel | 128 | pH 4.5 | acs.org |

Advanced Surface Characterization

The self-assembly of this compound can lead to highly ordered structures, particularly in thin films. Advanced surface characterization techniques are employed to investigate the molecular arrangement and morphology at interfaces.

Langmuir-Blodgett (LB) films of ODA have been studied extensively. Polarized transmission and reflection absorption Fourier-Transform Infrared (FT-IR) spectroscopy measurements indicate that ODA molecules in LB films are oriented nearly perpendicular to the substrate surface. researchgate.netnii.ac.jp Furthermore, these studies revealed a high degree of in-plane order, with the molecules aligned along the dipping direction, resulting in a biaxially oriented film. researchgate.netnii.ac.jp This significant anisotropic arrangement is a characteristic of the N-alkylacrylamide chemical structure. researchgate.net

Atomic Force Microscopy (AFM) provides direct visualization of the surface topography at the nanoscale. AFM has been used to characterize the molecular arrangement in Langmuir-Blodgett monolayers. While polymer LB films of poly(N-dodecylacrylamide) showed random molecular arrangement, monomer LB films of this compound displayed highly ordered two-dimensional crystals. researchgate.net AFM has also been used to visualize the swollen and collapsed states of nanogels containing ODA on surfaces like mica, providing quantitative data on their dimensions and flattening behavior upon deposition. acs.orgresearchgate.net The combination of DLS and AFM offers a comprehensive understanding of these nanoparticles, showing, for example, that nanogels with surface ODA chains are highly compatible with lipid bilayers, leading to a self-initiated coating of the particles. acs.org

X-ray Photoelectron Spectroscopy (ESCA) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), stands as a powerful and widely utilized surface-sensitive analytical technique to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. oup.comacs.org The technique involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. acs.org By measuring the kinetic energy and number of these emitted photoelectrons, a spectrum is generated that provides a characteristic fingerprint of the surface chemistry. acs.orgresearchgate.net

In the context of this compound polymers, XPS is instrumental in verifying the presence and chemical state of constituent elements such as carbon, oxygen, and nitrogen on the polymer surface. This is particularly crucial for confirming the successful grafting of ODA onto substrates or for analyzing the surface of copolymers incorporating ODA. For instance, XPS has been employed to characterize the surface of multilayer films that include this compound, confirming the composition of the outermost layer. vt.edu The high surface sensitivity of XPS makes it an ideal tool for studying surface modification, contamination, and the segregation of polymer components at the surface. oup.com

Study of Langmuir-Blodgett (LB) Films and Multilayers

The amphiphilic nature of the this compound monomer, which possesses a hydrophilic amide group and a long hydrophobic octadecyl chain, makes it an excellent candidate for the formation of highly ordered monomolecular films at the air-water interface, known as Langmuir films. koreascience.krresearchgate.net These monolayers can be subsequently transferred onto solid substrates layer by layer using the Langmuir-Blodgett (LB) technique, creating ultrathin and uniform multilayer films with a precisely controlled thickness and molecular orientation. researchgate.netazom.com

The study of this compound LB films has revealed that the monomer forms stable and condensed monolayers on a water subphase. researchgate.net These monolayers can be successfully deposited onto various solid supports, with transfer ratios close to 1.0, indicating a consistent and regular deposition process. researchgate.net Upon deposition, the ODA molecules exhibit a high degree of structural organization. Research indicates that the alkyl chains are oriented nearly perpendicular to the film plane. researchgate.netacs.org Furthermore, a significant finding is the in-plane ordering of the ODA molecules, leading to a biaxial orientation within the LB multilayers. researchgate.netacs.org This high level of organization is a distinguishing feature of this compound LB films compared to corresponding acrylate derivatives. acs.org

The polymerization of these highly ordered ODA LB multilayers can be initiated by UV irradiation, resulting in the formation of uniform polymer films that are insoluble in common organic solvents. researchgate.netacs.org This property has led to investigations into their potential application as high-resolution negative-tone photoresists in microlithography. vt.eduazom.com

Below is a table summarizing key findings from the study of this compound Langmuir-Blodgett films:

| Property | Finding | Source(s) |

| Monolayer Formation | This compound forms stable, solid condensed monolayers on a water surface. | researchgate.net |

| Transfer Ratio | The monolayers can be transferred to solid substrates with a transfer ratio of approximately 1.0. | researchgate.net |

| Molecular Orientation | In LB films, the ODA molecules are oriented nearly perpendicular to the substrate surface. | researchgate.netacs.org |

| In-Plane Ordering | The molecules exhibit a high degree of in-plane order along the dipping direction, resulting in biaxial orientation. | researchgate.netacs.org |

| Polymerization | The ODA LB multilayers can be completely polymerized using UV irradiation. | researchgate.netacs.org |

| Polymer Film Properties | The resulting polymer LB films are uniform and show high stability against solvents. | researchgate.net |

Self Assembly and Nanostructure Formation in N Octadecylacrylamide Systems

Formation of Ordered Polymeric Structures

N-Octadecylacrylamide (ODA) is a monomer notable for its long hydrophobic alkyl side chain. Polymers and copolymers derived from ODA exhibit a strong tendency to self-assemble into highly organized nanostructures. This behavior is primarily driven by the segregation of the bulky, nonpolar octadecyl side chains from the more polar polymer backbone or hydrophilic comonomer units. This segregation leads to the formation of various ordered morphologies, including lamellar sheets, micelles, and other nanophase-separated domains, which are influenced by factors such as copolymer composition, temperature, and annealing conditions.

Self-Assembled Lamellar Structures in this compound Copolymers

Copolymers incorporating this compound often self-assemble into well-defined lamellar, or layered, structures. This phenomenon is particularly well-documented in statistical copolymers of ODA with a hydrophilic comonomer like hydroxyethyl (B10761427) acrylamide (B121943) (HEAm). rsc.orgchemrxiv.orgresearchgate.net The formation of these layers is a result of microphase separation, where the hydrophobic ODA side chains aggregate together, distinct from the hydrophilic polymer main chain and HEAm side chains. researchgate.netresearchgate.net Studies on thin films of poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) [p(ODA/HEAm)] have shown that copolymers with a HEAm content between 28% and 50% form these self-assembled lamellae when annealed at a temperature approximately 10°C above their glass-transition temperature (Tg). rsc.orgchemrxiv.orgresearchgate.netresearchgate.net The specific architecture of these lamellae can vary, leading to distinct classifications based on the arrangement of the side chains.

One of the primary morphologies observed is the "side-chain-mixed" lamellar structure. rsc.orgresearchgate.net In this arrangement, the polymer main chains form the primary lamellar plane. chemrxiv.orgresearchgate.net The hydrophobic ODA side chains and the hydrophilic HEAm side chains both orient themselves perpendicularly to this main-chain plane. rsc.orgresearchgate.netresearchgate.net However, they are "mixed" in the sense that they can extend from either side of the plane. researchgate.net The driving force for this assembly is the segregation between the hydrophobic octadecyl side chains and the comparatively hydrophilic region composed of the polymer backbone and the HEAm units. researchgate.netresearchgate.net This structure is typically formed upon annealing at temperatures slightly above the polymer's glass transition temperature. researchgate.netacs.org The lamellar sheets then stack through the association of the hydrophobic octadecyl side chains from adjacent layers in a tail-to-tail fashion. researchgate.net

A second, distinct lamellar morphology is the "side-chain-segregated" structure. rsc.orgresearchgate.net This formation is observed under specific conditions, particularly in copolymers with a HEAm content between 36% and 50% when subjected to annealing at a significantly higher temperature (around 160 °C or approximately 50 °C above Tg). rsc.orgchemrxiv.orgresearchgate.net In this configuration, the ODA and HEAm side chains are still oriented perpendicular to the main-chain lamellar plane, but they are segregated and point in opposite directions. researchgate.netresearchgate.netacs.org This creates a more defined separation, with hydrophobic ODA side chains pointing one way and hydrophilic HEAm side chains pointing the other. researchgate.net The lamellar periodicity, or layer thickness, in the side-chain-segregated structure is consequently larger than that of the side-chain-mixed structure because it encompasses the length of both an ODA and a HEAm side chain. researchgate.net

The transformation between the side-chain-mixed and the side-chain-segregated lamellar structures is an example of an order-order transition. chemrxiv.orgacs.org This transition is critically dependent on both the comonomer composition and the annealing temperature. rsc.orgresearchgate.net For p(ODA/HEAm) copolymers with a HEAm content between 36% and 50%, annealing at a temperature just above Tg (e.g., Tg + 10°C) results in the side-chain-mixed lamellae. chemrxiv.orgresearchgate.net Upon increasing the annealing temperature significantly (e.g., to 90°C or 160°C), the system undergoes a transition to the more ordered side-chain-segregated lamellar structure. chemrxiv.orgresearchgate.netnih.gov

This transition is governed by a balance of forces: the strain forces generated during self-assembly and the segregation forces between the different comonomer units. rsc.orgresearchgate.net At lower annealing temperatures, the system adopts the side-chain-mixed structure. As the temperature rises, the increased molecular mobility allows the chains to overcome the strain of aligning identical side chains, favoring the stronger segregation between the hydrophobic ODA and hydrophilic HEAm groups, thus forming the side-chain-segregated structure. acs.org Recent studies have also shown that hydration and dehydration can induce these transitions; annealing under humid conditions at 60°C can form a side-chain segregated structure, which then transitions to a side-chain mixed structure upon dehydration at 90°C. acs.orgnih.gov

Table 1: Order-Order Transitions in p(ODA/HEAm) Copolymers

| HEAm Content (%) | Annealing Condition | Observed Lamellar Structure | Reference |

|---|---|---|---|

| 28 - 50 | ~10°C above Tg | Side-Chain-Mixed | rsc.orgchemrxiv.orgresearchgate.net |

| 36 - 50 | High Temperature (~160°C) | Side-Chain-Segregated | rsc.orgchemrxiv.orgresearchgate.net |

| 50 | 60°C (Humid) | Side-Chain-Segregated | acs.orgnih.gov |

| 50 | 90°C (Dehydration) | Side-Chain-Mixed | acs.orgnih.gov |

Nanophase Separation Phenomena in this compound Polymers

Homopolymers of this compound, poly(N-octadecyl acrylamide) or p(ODA), also exhibit ordering due to a phenomenon known as nanophase separation. jku.at This effect describes the self-assembly of the long alkyl side chains into semi-crystalline nanostructures, a process that occurs independently of the main polymer backbone. jku.atresearchgate.net Differential scanning calorimetry (DSC) experiments on p(ODA) reveal a distinct endothermal signal around 34°C, which indicates the melting temperature of these self-assembled side-chain nanodomains. jku.atresearchgate.net

This backbone-independent melting confirms that the octadecyl side chains can organize and form ordered, semi-crystalline regions on their own. jku.at X-ray diffraction (XRD) studies on films of poly(N-alkyl acrylamides) show that polymers with 16 or more carbons in the side chain, such as p(ODA), exhibit diffraction peaks corresponding to these crystallized side chains. acs.org Temperature-controlled infrared spectroscopy further supports this, showing clear shifts in the C-H stretching signals that correspond to changes in the side-chain conformation, while the amide signals related to the backbone remain unaffected by the side-chain melting. jku.at This provides strong evidence that the side chains act independently, driving the formation of nanophase-separated structures. jku.at

Formation of Polymeric Micelles with this compound Derivatives

When this compound is copolymerized with more hydrophilic monomers, the resulting amphiphilic copolymers can self-assemble into polymeric micelles in aqueous solutions. acs.org These micelles typically consist of a core-shell structure. The hydrophobic octadecyl side chains from the ODA units aggregate to form a solid, hydrophobic core, effectively minimizing their contact with the aqueous environment. acs.org The hydrophilic segments of the copolymer form a solvated outer shell or corona, which stabilizes the micelle in the solution. mdpi.com

For instance, copolymers of N-isopropylacrylamide (NIPAM), N-glycine acrylamide, and this compound have been shown to form polymeric micelles with diameters of approximately 16 nm in cold aqueous solutions. acs.org Similarly, end-alkylated poly(N-isopropylacrylamide) using lipophilic initiators with octadecyl chains form multipolymeric micelles composed of a rigid core of octadecyl chains and a diffuse corona of solvated PNIPAM chains. The formation of these micelles is a spontaneous self-assembly process that occurs when the concentration of the amphiphilic polymer in the solution is above a certain level known as the critical micelle concentration (CMC). mdpi.com These structures are of significant interest for applications such as drug delivery, where the hydrophobic core can encapsulate nonpolar molecules. mdpi.com

Table of Compounds

Nanocrystal Formation from this compound Monomers

This compound (ODA) monomers can be prompted to form nanocrystals in an aqueous environment through methods such as the reprecipitation method. researchgate.netresearchgate.net This technique involves dissolving the monomer in a good solvent and then rapidly injecting this solution into a poor solvent (in this case, water), causing the molecules to aggregate and precipitate as nano-sized crystals.

Research has successfully demonstrated the preparation of this compound nanocrystals as a water dispersion. researchgate.netresearchgate.net The size of these nanocrystals is dependent on the specific preparation conditions and typically ranges from 120 nm to 350 nm. researchgate.netresearchgate.net The polymerization behavior of this compound within these nanocrystals has been observed to be fundamentally similar to its polymerization in bulk crystal form. researchgate.net

| Property | Description | Source(s) |

| Preparation Method | Reprecipitation Method | researchgate.netresearchgate.net |

| Resulting Form | Water Dispersion of Nanocrystals | researchgate.netresearchgate.net |

| Size Range | 120 nm to 350 nm | researchgate.netresearchgate.net |

| Polymerization | Essentially the same as in bulk crystals | researchgate.net |

Langmuir-Blodgett Film Assembly and Properties of this compound

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of control over thickness and molecular orientation. azom.com this compound, an amphiphilic monomer with a hydrophobic long-chain alkyl group and a hydrophilic amide group, is an excellent candidate for forming well-defined LB films. koreascience.krresearchgate.net These films are known for their highly ordered structure and have been investigated for applications requiring high-resolution patterning. azom.cominnovations-report.com

Monolayer Formation and Stability on Interfaces

The formation of a stable monolayer at an interface, typically the air-water interface, is the foundational step in creating LB films. When a solution of this compound (e.g., in benzene (B151609) or chloroform) is spread on a water subphase, the molecules orient themselves with the hydrophilic amide groups interacting with the water and the hydrophobic octadecyl chains pointing away from it. azom.comresearchgate.net

Upon compression of this spread layer, the this compound molecules organize into a condensed monolayer. researchgate.net Studies have shown that ODA forms a stable, solid condensed monolayer on the water surface. researchgate.net The stability of this monolayer is crucial for the subsequent deposition process and is significantly influenced by hydrogen bonding between the amide groups of adjacent ODA molecules. researchgate.net

Multilayer Deposition and Polymerization within LB Films

Once a stable monolayer is formed, it can be transferred onto a solid substrate layer by layer using the Langmuir-Blodgett deposition technique. researchgate.net This process typically involves repeatedly dipping and withdrawing the substrate through the monolayer. For this compound, this deposition can be achieved with a transfer ratio of approximately 1.0, indicating a consistent and regular transfer of the monolayer to the substrate in each cycle. azom.comresearchgate.net

These deposited multilayers of ODA monomers can be subsequently polymerized, for instance, by exposure to ultraviolet (UV) irradiation. researchgate.net The polymerization transforms the monomer film into a polymer film, which results in a uniform, thin film with high stability against solvents. researchgate.net This difference in solubility between the monomer and the polymerized LB film is a key property, enabling its use as a negative resist in lithography, where the polymerized regions become insoluble. researchgate.net

Molecular Orientation within Self-Assembled Films

The molecules within the this compound LB films exhibit a high degree of order. Characterization using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction has revealed specific details about their arrangement. researchgate.net

Scanning Tunneling Microscopy (STM) observations of ODA monolayers on a graphite (B72142) surface have clarified a head-to-tail alignment of the molecules. rsc.org Within the highly ordered, two-dimensional crystalline structure of the LB films, the alkyl chains are not perpendicular to the film plane but are tilted. researchgate.net Analysis suggests that the N-alkyl chains are tilted at an angle of approximately 28° relative to the film plane. researchgate.net This specific orientation is a characteristic feature of N-alkylacrylamide LB films and is stabilized by the strong intermolecular hydrogen bonds within the hydrophilic layers. researchgate.net This anisotropic arrangement of ODA molecules leads to a significant dichroism in polarized FTIR measurements. researchgate.net

| Parameter | Finding | Technique(s) | Source(s) |

| Monolayer State | Stable solid condensed monolayer | Langmuir Trough | researchgate.net |

| Transfer Ratio | Approximately 1.0 | Langmuir-Blodgett Deposition | azom.comresearchgate.net |

| Post-Deposition Process | Polymerization by UV irradiation | UV Spectroscopy | researchgate.net |

| Molecular Alignment | Head-to-tail | Scanning Tunneling Microscopy (STM) | rsc.org |

| Alkyl Chain Tilt Angle | ~28° against the film plane | FTIR, X-ray Diffraction, AFM | researchgate.net |

| Stabilizing Interaction | Hydrogen bonding between amide groups | FTIR Spectroscopy | researchgate.net |

Theoretical and Computational Investigations of N Octadecylacrylamide Polymers

Computational Studies on Polymerization Mechanisms

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms governing the polymerization of monomers like N-Octadecylacrylamide (ODA). These studies offer insights into reaction pathways, transition states, and the energetics of polymer formation that are often difficult to probe experimentally.

One area of significant computational investigation has been the thermal self-initiation of acrylates. wpmucdn.com While direct computational studies on the self-initiation of ODA are not widely reported, research on related alkyl acrylates provides a foundational understanding. wpmucdn.com Computational studies on methyl acrylate (B77674) (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) have been performed to understand the mechanism of spontaneous thermal polymerization. wpmucdn.com These studies, often complemented by experimental techniques like mass spectrometry, help to confirm the mechanisms by which initiating species are created. wpmucdn.com It has been noted that at high temperatures, alkyl acrylates can polymerize without any added thermal initiators, a phenomenon accompanied by significant chain-transfer reactions. wpmucdn.com

More specific to this compound, computational insights can be inferred from studies on its controlled polymerization. The Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process has been successfully applied to hydrophobic acrylamide (B121943) derivatives, including this compound (ODAm). researchgate.net A study comparing the RAFT homopolymerization of N-tert-butylacrylamide (TBAm), ODAm, and N-diphenylmethylacrylamide (DPMAm) revealed that ODAm exhibits a well-controlled polymerization. researchgate.net This control is evidenced by a low polydispersity index (PDI) below 1.3 for number average molecular weights (Mn) up to 30,000 g·mol⁻¹ and conversions reaching 70%. researchgate.net In contrast, the polymerization of DPMAm was limited to less than 20% conversion, a result attributed to steric hindrance. researchgate.net Such studies highlight how computational and theoretical considerations of monomer structure, like the steric bulk of the N-substituent, are crucial for predicting and understanding polymerization behavior.

| Monomer | Polymerization Method | Key Findings | Reference |

| This compound (ODAm) | RAFT | Well-controlled polymerization; PDI < 1.3 for Mn up to 30,000 g·mol⁻¹; Conversion up to 70%. | researchgate.net |

| N-tert-butylacrylamide (TBAm) | RAFT | Well-controlled polymerization; PDI < 1.3 for Mn up to 30,000 g·mol⁻¹; Conversion up to 70%. | researchgate.net |

| N-diphenylmethylacrylamide (DPMAm) | RAFT | Poorly controlled polymerization; Conversion < 20% due to steric hindrance. | researchgate.net |

Theoretical Calculations for Polymer Conformation and Structure

Theoretical calculations and molecular modeling are indispensable for understanding the conformation and structural organization of poly(this compound) (PODA) and related polymers. These methods can predict how polymer chains fold and arrange themselves, which in turn dictates the material's macroscopic properties.